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Compound of Interest

Compound Name: [2'-13C]uridine

CAS No.: 478511-11-4

Cat. No.: B584034 Get Quote

,

, and heteronuclear NOE relaxation measurements in RNA using isolated [2'-13C] spin pairs.

Executive Summary
This guide details the methodology for utilizing [2'-13C]uridine (ribose-labeled) in Nuclear

Magnetic Resonance (NMR) spectroscopy to characterize RNA dynamic timescales.[1] While

uniformly labeled (

C/

N) RNA is the standard for structural assignment, it suffers from severe spectral crowding and
interfering

C-

C dipolar couplings that compromise relaxation data accuracy.[2]

By employing selective [2'-13C]uridine labeling, researchers create an isolated spin-pair

system (C2'-H2'). This approach eliminates homonuclear couplings, simplifies relaxation

analysis, and provides a direct, interference-free probe into ribose sugar pucker dynamics (C3'-

endo vs. C2'-endo), which are critical for RNA catalysis, ligand recognition, and folding.
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Theoretical Basis & Mechanistic Insight[3]
The Ribose "Switch"
The RNA ribose ring exists in dynamic equilibrium between two primary puckers:

C3'-endo (North, N): Associated with A-form helices (rigid).

C2'-endo (South, S): Associated with flexible loops, bulges, and intercalation sites.

The C2'-H2' bond vector is geometrically distinct in these two states. Measuring the relaxation

rates of the C2' nucleus allows for the determination of the order parameter (

), which quantifies the amplitude of motion, and

(exchange), which identifies

timescale conformational switching.

The "Isolated Spin" Advantage
In uniformly labeled RNA, the C2' nucleus is coupled to C1' and C3'. These strong scalar (

Hz) and dipolar interactions introduce multi-exponential decay behavior in relaxation
experiments, requiring complex "constant-time" pulse sequences that reduce sensitivity.

[2'-13C]Uridine isolates the C2' carbon. The only dominant relaxation mechanism becomes

the dipolar interaction with its directly attached proton (H2') and its own Chemical Shift

Anisotropy (CSA). This allows for the use of high-sensitivity, non-constant-time pulse

sequences.
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Uniform Labeling (Problematic)

Selective [2'-13C] Labeling (Solution)

C1'

C2'J+D (Interference) H2'Relaxation Probe

C3' J+D (Interference)

C1'

C2'None H2'Pure Relaxation

C3' None

Click to download full resolution via product page

Figure 1: Comparison of spin systems. Selective labeling removes interfering C-C couplings,

leaving a clean C2'-H2' probe.

Experimental Protocol
Phase 1: Sample Preparation (Self-Validating Workflow)
Reagents:

DNA Template (Promoter + Sequence).

T7 RNA Polymerase (High concentration).

NTP Mix: Unlabeled ATP, GTP, CTP.
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Labeled UTP: [2'-13C]UTP (Commercially sourced or enzymatically synthesized from [2-

13C]Ribose).

Step-by-Step:

Transcription Reaction:

Prepare 10 mL reaction volume.

Buffer: 40 mM Tris-HCl (pH 8.1), 25 mM MgCl

, 2 mM Spermidine, 0.01% Triton X-100.

Add NTPs: 4 mM each of ATP, GTP, CTP; 3 mM [2'-13C]UTP.

Validation Check: Run a 50

L pilot reaction. Analyze by PAGE urea gel. Yield must exceed 0.5 mg/mL before scaling
up.

Purification:

Purify via denaturing PAGE (20% polyacrylamide).

Electroelute and dialyze against NMR buffer (typically 15 mM Na

PO

, 25 mM NaCl, 0.1 mM EDTA, pH 6.5).

NMR Sample Assembly:

Concentrate RNA to 0.5–1.0 mM.

Add 10% D

O (lock signal).

Validation Check: Acquire a 1D
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H spectrum. Check H1'/H5 linewidths. If >15 Hz (for <50 nt RNA), re-anneal (heat to 90°C,
cool slowly).

Phase 2: NMR Acquisition (Pulse Sequences)
Instrument: 600 MHz or higher (800 MHz preferred for CSA sensitivity). Cryoprobe is essential.

Target Nucleus:

C (Ribose C2').[1][3]

Experiment A:

(Longitudinal Relaxation)
Measures fast motions (ps-ns).

Pulse Sequence:

H-detected

C inversion-recovery HSQC.

Relaxation Delays (

): Randomized list to prevent heating bias.

Delays (s): 0.01, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.2, 1.6, 2.0.

Duplicate: 0.1s and 0.8s for error estimation.

Recycle Delay: 2.5s (Must be

of protons).

Experiment B:

/

(Transverse Relaxation)
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Measures slow motions (

s-ms) and exchange (

).

Pulse Sequence:

H-detected

C spin-lock HSQC.

Spin-Lock Fields (

): 2000 Hz (to suppress exchange) for pure

.

Relaxation Delays:

Delays (ms): 4, 8, 16, 24, 32, 48, 64, 80, 100.

Validation: If

varies significantly with spin-lock power (

), chemical exchange (

) is present.

Experiment C: Heteronuclear NOE (hNOE)
Measures local spatial restriction.

Interleaved Acquisition: Record spectra with (SAT) and without (UNSAT) proton saturation.

Saturation: 3-second proton saturation train.

Recycle Delay: 5 seconds (critical for full recovery).

Data Analysis & Interpretation
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Rate Extraction
Fit peak intensities

to a mono-exponential decay function:

:

:

NOE:

Model-Free Analysis (Lipari-Szabo)
Use software like Modelfree or Relax to map rates to dynamic parameters.

Parameter Definition Biological Implication

(Order Parameter)

Spatial restriction of the C2'-

H2' vector. Scale: 0

(disordered) to 1 (rigid).

: Stable C3'-endo (Helix).

: Flexible/Loop (C2'-endo mix).

(Internal Correlation) Timescale of local wobble.
Fast local librations (typically <

100 ps).

(Exchange Rate) .

Indicates

s-ms conformational switching

(e.g., transient excited states).

[4]

Workflow Visualization
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NMR Relaxation Suite

Start: RNA Design
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Figure 2: Experimental pipeline from synthesis to dynamic mapping.
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Troubleshooting & Optimization
Issue: Low Signal-to-Noise.

Cause: Inefficient IVT or aggregation.

Fix: Use cryoprobe. Increase number of scans (NS). Ensure RNA concentration > 0.3 mM.

Issue:

rates are anomalously high.

Cause: Aggregation or Exchange.

Test: Dilute sample 2x. If

decreases, it is aggregation. If

stays high, it is likely real chemical exchange (

) or anisotropic tumbling.

Issue: Thermal Heating.

Cause: High duty cycle during spin-lock (

) or decoupling.

Fix: Use a relaxation delay of at least 2.5s. Interleave

points rather than running sequentially.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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